4-Cloropiridina

Descripción general

Descripción

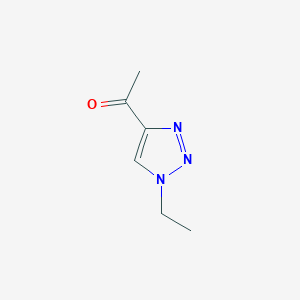

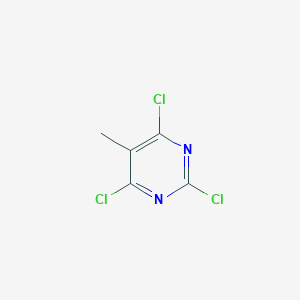

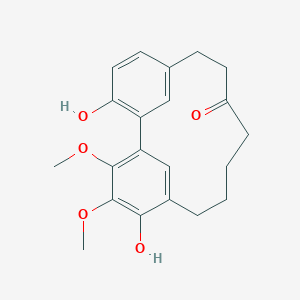

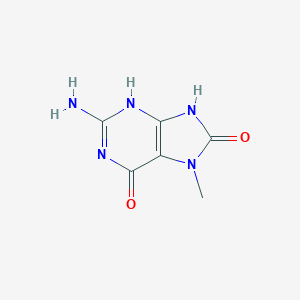

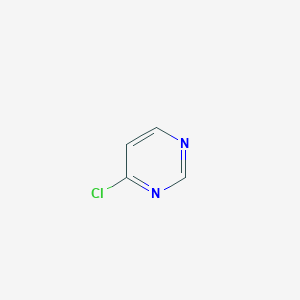

4-Chloropyrimidine is an organic compound with the molecular formula C4H3ClN2. It is a colorless solid that is soluble in water, alcohols, and organic solvents. It has a wide variety of applications in both organic and inorganic chemistry. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of various polymers and in the production of various pharmaceuticals.

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Los derivados de 4-Cloropiridina se han estudiado por sus potenciales propiedades antiinflamatorias. Se sabe que inhiben la expresión y las actividades de importantes mediadores inflamatorios como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas . Esto sugiere que la this compound podría ser un compuesto clave en el desarrollo de nuevos agentes antiinflamatorios con actividades mejoradas y una toxicidad mínima.

Catálisis en Síntesis Orgánica

Los catalizadores de Nano-CoCr2O4 se han utilizado para promover la síntesis de derivados de diaminopiridina óxido a partir de this compound. Estos catalizadores exhiben una notable actividad catalítica, ofreciendo un método verde y eficiente para la N-oxidación de this compound, que es un paso crucial en la síntesis de varios fármacos heterocíclicos . La capacidad de reciclar estos catalizadores sin una disminución significativa en la actividad también destaca el aspecto sostenible de esta aplicación.

Fármacos Antihipertensivos y Vasodilatadores

Los derivados de this compound, específicamente los N-óxidos de diaminopiridina, se han reconocido como fármacos antihipertensivos y vasodilatadores periféricos efectivos. Reducen la resistencia vascular al flujo sanguíneo, lo que es beneficioso para tratar afecciones como la presión arterial alta .

Tratamiento de la Alopecia Androgénica

Los mismos N-óxidos de diaminopiridina derivados de this compound también se utilizan tópicamente para estimular el crecimiento del cabello y revertir la calvicie en afecciones como la alopecia androgénica. Esto se logra aumentando la síntesis de endoperóxidos de prostaglandina .

Andamiaje de la Química Medicinal

En química medicinal, la this compound sirve como andamiaje para el desarrollo de varios fármacos. Su estructura permite la unión de diferentes grupos funcionales, lo que permite la creación de una amplia gama de compuestos farmacológicamente activos .

Síntesis de Derivados de Pirimidina

La this compound es un precursor en la síntesis de una variedad de derivados de pirimidina. Estos derivados tienen diversos efectos farmacológicos, que incluyen actividades antioxidantes, antibacterianas, antivirales, antifúngicas y antituberculosas .

Estudios de Relación Estructura-Actividad (SAR)

El compuesto se utiliza en estudios de SAR para comprender la relación entre la estructura química de los derivados de pirimidina y su actividad farmacológica. Esta investigación es crucial para diseñar nuevos compuestos con efectos específicos deseados .

Intermediarios Farmacéuticos

La this compound actúa como intermedio en la industria farmacéutica para la producción de varios fármacos. Su reactividad y la presencia de un átomo de cloro la convierten en un bloque de construcción versátil en la síntesis orgánica .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Chloropyrimidine . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of 4-Chloropyrimidine.

Mode of Action

It is known that pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the aforementioned inflammatory mediators . This inhibition likely results from the interaction of the 4-Chloropyrimidine molecule with these targets, leading to changes in their expression and activities.

Biochemical Pathways

The biochemical pathways affected by 4-Chloropyrimidine are those involving the inflammatory mediators it targets. By inhibiting these mediators, 4-Chloropyrimidine can disrupt the pathways that lead to inflammation, thereby exerting its anti-inflammatory effects . The downstream effects of this disruption would include a reduction in the symptoms of inflammation.

Pharmacokinetics

It is known that the compound has a molecular weight of 113545 g/mol . This information, along with other factors such as the compound’s structure and chemical properties, would influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of 4-Chloropyrimidine’s action would be a reduction in inflammation due to its inhibition of key inflammatory mediators . This could potentially lead to relief from the symptoms of conditions characterized by inflammation. Furthermore, some pyrimidine derivatives have shown promising anticancer activity through mechanisms such as inhibiting protein kinases , which could suggest potential molecular and cellular effects of 4-Chloropyrimidine.

Propiedades

IUPAC Name |

4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPKMSBWOKAKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349079 | |

| Record name | 4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17180-93-7 | |

| Record name | 4-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.